TRV-120027 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

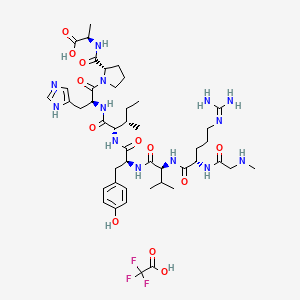

(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H67N13O10.C2HF3O2/c1-7-24(4)35(40(63)53-31(19-27-20-47-22-49-27)41(64)56-17-9-11-32(56)38(61)50-25(5)42(65)66)55-37(60)30(18-26-12-14-28(57)15-13-26)52-39(62)34(23(2)3)54-36(59)29(51-33(58)21-46-6)10-8-16-48-43(44)45;3-2(4,5)1(6)7/h12-15,20,22-25,29-32,34-35,46,57H,7-11,16-19,21H2,1-6H3,(H,47,49)(H,50,61)(H,51,58)(H,52,62)(H,53,63)(H,54,59)(H,55,60)(H,65,66)(H4,44,45,48);(H,6,7)/t24-,25+,29-,30-,31-,32-,34-,35-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQGSTLQYSYFSJ-UAPIXIKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H68F3N13O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1040.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TRV-120027 TFA: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRV-120027 TFA is a novel, synthetic peptide analogue of angiotensin II that acts as a β-arrestin biased agonist at the angiotensin II type 1 receptor (AT1R).[1][2] This unique mechanism of action distinguishes it from traditional AT1R blockers (ARBs). While it antagonizes the canonical G-protein signaling pathways responsible for vasoconstriction, it simultaneously engages β-arrestin-mediated signaling, which is associated with increased cardiomyocyte contractility and other potentially beneficial cardiovascular effects.[1][3][4][5] This technical guide provides an in-depth analysis of the core mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Mechanism: Biased Agonism at the AT1R

This compound's primary mechanism is its ability to selectively activate β-arrestin signaling downstream of the AT1R while simultaneously blocking Gαq-protein coupling.[3][6] This "biased agonism" leads to a unique pharmacological profile.

Key characteristics include:

-

Antagonism of G-protein Signaling: this compound competitively inhibits angiotensin II-induced G-protein activation, thereby mitigating vasoconstriction.[3]

-

Stimulation of β-arrestin Recruitment: The compound actively promotes the recruitment of β-arrestin to the AT1R.[3]

-

Downstream β-arrestin Signaling: This recruitment initiates a cascade of downstream signaling events, including the activation of kinases such as p42/44 mitogen-activated protein kinase (MAPK), Src, and endothelial nitric-oxide synthase (eNOS).[3]

-

Cardiomyocyte Contractility: A significant consequence of this β-arrestin-mediated signaling is an increase in the contractility of heart muscle cells.[3][5]

Quantitative Pharmacology

The biased agonism of this compound has been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters.

| Parameter | Ligand | Value | Assay | Cell Line |

| β-arrestin Recruitment | TRV-120027 | EC50: 17 nM | DiscoveRx PathHunter | CHO-K1 |

| Angiotensin II | EC50: 1.5 nM | DiscoveRx PathHunter | CHO-K1 | |

| Gαq Activation (IP-1 Accumulation) | TRV-120027 | No stimulation | Cisbio IP-One HTRF | HEK293 |

| Angiotensin II | EC50: 0.25 nM | Cisbio IP-One HTRF | HEK293 | |

| Binding Affinity | TRV-120027 | Ki: 16 nM | Radioligand Binding | AT1R membranes |

Data sourced from Violin et al., 2010.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures involved in characterizing this compound, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound at the AT1R

Caption: this compound signaling at the AT1R.

Experimental Workflow: β-arrestin Recruitment Assay

Caption: Workflow for the β-arrestin recruitment assay.

Experimental Workflow: Gαq Activation (IP-1) Assay

Caption: Workflow for the Gαq activation (IP-1) assay.

Detailed Experimental Protocols

β-arrestin Recruitment Assay (DiscoveRx PathHunter)

-

Objective: To quantify the recruitment of β-arrestin to the AT1R upon ligand stimulation.

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably co-expressing the AT1R fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment.

-

Methodology:

-

Cells are seeded in 96-well plates and incubated overnight.

-

Serial dilutions of this compound or Angiotensin II are added to the wells.

-

The plates are incubated for 90 minutes at 37°C to allow for receptor-ligand interaction and β-arrestin recruitment.

-

Upon recruitment, the ProLink and EA tags are brought into proximity, forming a functional β-galactosidase enzyme.

-

A chemiluminescent substrate is added, and the resulting luminescence is measured using a plate reader.

-

Data are normalized to the maximal response of a reference agonist (Angiotensin II) and fitted to a four-parameter logistic equation to determine the EC50 value.

-

Gαq Activation Assay (Cisbio IP-One HTRF)

-

Objective: To measure the activation of the Gαq signaling pathway by quantifying the accumulation of inositol monophosphate (IP-1).

-

Cell Line: Human Embryonic Kidney (HEK293) cells expressing the AT1R.

-

Methodology:

-

Cells are plated in 96-well plates and grown to confluency.

-

The cells are stimulated with various concentrations of this compound or Angiotensin II in the presence of LiCl (to inhibit IP-1 degradation) for 1 hour at 37°C.

-

Following incubation, the cells are lysed.

-

Homogeneous Time-Resolved Fluorescence (HTRF) reagents, consisting of an IP-1 analog labeled with d2 and an anti-IP-1 antibody labeled with europium cryptate, are added to the lysate.

-

In the absence of cellular IP-1, the d2-labeled IP-1 and the cryptate-labeled antibody are in close proximity, resulting in a high HTRF signal. Cellular IP-1 produced upon Gαq activation competes for antibody binding, leading to a decrease in the HTRF signal.

-

The HTRF signal is read on a compatible plate reader, and the data are used to calculate the EC50 for Gαq activation.

-

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the AT1R.

-

Preparation: Membranes prepared from cells overexpressing the human AT1R.

-

Methodology:

-

A competition binding assay is performed using a fixed concentration of a radiolabeled AT1R antagonist (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II) and increasing concentrations of unlabeled this compound.

-

The reaction mixture, containing the cell membranes, radioligand, and competitor, is incubated to reach binding equilibrium.

-

The membrane-bound radioactivity is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion

This compound represents a significant advancement in the field of G-protein coupled receptor pharmacology. Its ability to selectively engage β-arrestin signaling while blocking G-protein-mediated pathways at the AT1R offers a novel therapeutic strategy. The quantitative data and detailed methodologies presented in this guide provide a comprehensive understanding of its core mechanism of action, serving as a valuable resource for researchers and drug development professionals in the cardiovascular field.

References

- 1. ahajournals.org [ahajournals.org]

- 2. TRV027 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Selectively engaging β-arrestins at the angiotensin II type 1 receptor reduces blood pressure and increases cardiac performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biased Agonism of the Angiotensin II Type I Receptor [jstage.jst.go.jp]

The Biased Agonism of TRV-120027 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRV-120027 TFA is a novel, potent, and selective biased agonist of the Angiotensin II Type 1 Receptor (AT1R).[1][2] As a member of the G protein-coupled receptor (GPCR) family, the AT1R has traditionally been a target for antagonists (angiotensin receptor blockers, ARBs) to mitigate the detrimental effects of angiotensin II, such as vasoconstriction and aldosterone secretion. However, the discovery of biased agonism has unveiled a more nuanced approach to targeting GPCRs. Biased agonists selectively activate a subset of a receptor's signaling pathways, offering the potential for more targeted therapeutic effects with fewer side effects. TRV-120027 exemplifies this approach by specifically engaging β-arrestin-mediated signaling pathways while simultaneously blocking the classical Gαq protein-mediated signaling cascade.[1][3] This unique mechanism of action confers a distinct pharmacological profile, characterized by vasodilation, enhanced cardiac contractility, and potential cardioprotective effects, making it a promising candidate for conditions such as acute heart failure.[3][4]

Mechanism of Action: Biased Agonism at the AT1R

The canonical signaling of the AT1R upon stimulation by its endogenous ligand, angiotensin II, involves the activation of the Gαq protein pathway, leading to downstream signaling cascades that result in vasoconstriction and increased blood pressure. Concurrently, G protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, facilitating the recruitment of β-arrestins. β-arrestins were initially recognized for their role in receptor desensitization and internalization, effectively terminating G protein signaling. However, it is now established that β-arrestins also act as independent signal transducers, initiating their own downstream signaling pathways.

TRV-120027 acts as a biased agonist by stabilizing a conformation of the AT1R that preferentially recruits and activates β-arrestin, while precluding the coupling and activation of Gαq.[1][3] This selective activation of the β-arrestin pathway, coupled with the blockade of G protein signaling, is the foundation of TRV-120027's unique pharmacological effects.

Signaling Pathways

The signaling cascade initiated by TRV-120027 at the AT1R is distinct from that of the endogenous agonist, angiotensin II. The following diagrams illustrate the differential signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TRV027 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. ahajournals.org [ahajournals.org]

- 4. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TRV-120027 TFA and its Interaction with the Angiotensin II Type 1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRV-120027 trifluoroacetate (TFA), a synthetic peptide analog of angiotensin II, is a pioneering example of a β-arrestin-biased agonist targeting the angiotensin II type 1 receptor (AT1R). This document provides a comprehensive technical overview of TRV-120027, detailing its unique mechanism of action, which involves the selective activation of β-arrestin signaling pathways while antagonizing G-protein-mediated signaling. We present a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in pharmacology and drug development investigating biased agonism at G-protein coupled receptors (GPCRs).

Introduction: The Concept of Biased Agonism at the AT1R

The angiotensin II type 1 receptor (AT1R) is a class A G-protein coupled receptor (GPCR) that plays a critical role in cardiovascular regulation. The endogenous ligand, angiotensin II (Ang II), is a potent vasoconstrictor and stimulates cardiac contractility. Canonically, Ang II binding to the AT1R activates Gq/11 proteins, leading to downstream signaling cascades that mediate many of its physiological effects. However, like many GPCRs, the AT1R can also signal through a G-protein-independent pathway mediated by β-arrestins.

Biased agonism, or functional selectivity, describes the ability of a ligand to stabilize a specific receptor conformation that preferentially activates one signaling pathway over another. TRV-120027 is a β-arrestin-biased agonist at the AT1R. It is designed to block the G-protein-mediated effects of Ang II, such as vasoconstriction, while simultaneously promoting the potentially beneficial effects of β-arrestin signaling, including enhanced cardiac performance.[1][2][3] This unique pharmacological profile has positioned TRV-120027 as a compound of interest for conditions such as acute heart failure.[4][5]

Mechanism of Action of TRV-120027 TFA

TRV-120027 acts as a competitive antagonist at the Gq-protein coupling site of the AT1R, thereby inhibiting Ang II-induced signaling. Concurrently, it functions as an agonist for β-arrestin recruitment to the receptor.[6] This biased agonism is thought to be due to the stabilization of a unique AT1R conformation by TRV-120027.[7]

Upon binding of TRV-120027 and subsequent recruitment of β-arrestin-1, a macromolecular complex is formed at the plasma membrane. This complex includes the AT1R, β-arrestin-1, transient receptor potential cation channel subfamily C member 3 (TRPC3), and phospholipase C-gamma (PLCγ).[8] The formation of this "signalosome" initiates downstream signaling cascades that are distinct from the canonical G-protein pathway.

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for TRV-120027 in comparison to the endogenous ligand, Angiotensin II, and the AT1R antagonist, losartan.

Table 1: In Vitro Potency at the Human AT1 Receptor

| Ligand | Assay | Parameter | Value (nM) |

| Angiotensin II | IP1 Accumulation (Gq activation) | EC50 | 1.1[6] |

| β-arrestin-2 Recruitment | EC50 | 9.7[6] | |

| TRV-120027 | IP1 Accumulation (Gq activation) | - | No detectable activation[6] |

| β-arrestin-2 Recruitment | EC50 | 17[6] |

Table 2: In Vivo Hemodynamic Effects in Rats

| Treatment | Dose | Change in Mean Arterial Pressure (mmHg) | Reference |

| Angiotensin II | 36 μg/kg, I.P. | ↑ 22 ± 4 | [9] |

| 100 ng/min infusion | ↑ 40-50 | [10] | |

| Losartan | 10 mg/kg/day | ↓ 12 ± 2 (day 1) | [11] |

| ↓ 32 ± 2 (day 10) | [11] | ||

| TRV-120027 | Infusion | ↓ ~20 | [12] |

Table 3: In Vivo Hemodynamic Effects in Canines with Heart Failure

| Treatment | Dose | Change in Mean Arterial Pressure (mmHg) | Change in Cardiac Output (L/min) | Reference |

| TRV-120027 | 0.01-100 μg/kg/min | Dose-dependent decrease | Dose-dependent increase | [3][13] |

Signaling Pathways

The following diagrams illustrate the distinct signaling pathways activated by Angiotensin II and TRV-120027 at the AT1R.

Caption: Angiotensin II signaling at the AT1R.

Caption: TRV-120027 biased signaling at the AT1R.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of TRV-120027 and AT1R biased agonism are provided below.

Radioligand Binding Assay (Competitive)

This protocol is for determining the binding affinity (Ki) of a test compound for the AT1R.

-

Membrane Preparation:

-

Culture cells expressing the human AT1R (e.g., HEK293 or CHO cells) to high confluency.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled AT1R antagonist (e.g., [125I]-Sar1,Ile8-Angiotensin II).

-

Add increasing concentrations of the unlabeled test compound (e.g., TRV-120027).

-

To determine non-specific binding, add a high concentration of an unlabeled AT1R antagonist (e.g., losartan) to a set of wells.

-

Add the cell membrane preparation to each well.

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Allow the filters to dry, and measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

G-Protein Activation Assay (IP-One HTRF Assay for Gq)

This protocol measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq activation.

-

Cell Culture and Plating:

-

Culture cells expressing the human AT1R in a suitable medium.

-

Plate the cells in a 96-well or 384-well white plate and incubate overnight.

-

-

Assay Procedure:

-

Remove the culture medium and add stimulation buffer containing a phosphodiesterase inhibitor and LiCl (to prevent IP1 degradation).

-

Add the test compound (e.g., Angiotensin II or TRV-120027) at various concentrations.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

-

Detection:

-

Lyse the cells and add the HTRF detection reagents: an IP1-d2 acceptor and an anti-IP1-cryptate donor.

-

Incubate at room temperature for 60 minutes to allow for antibody binding.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the log concentration of the agonist.

-

Determine the EC50 value from the resulting dose-response curve.

-

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This protocol describes a common method for quantifying β-arrestin recruitment to the AT1R.

-

Cell Line:

-

Use a commercially available cell line engineered to co-express the AT1R fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (e.g., Enzyme Acceptor).

-

-

Assay Procedure:

-

Plate the cells in a 96-well or 384-well white plate and incubate overnight.

-

Add the test compound (e.g., TRV-120027 or Angiotensin II) at various concentrations.

-

Incubate for a specified time (e.g., 60-90 minutes) at 37°C.

-

-

Detection:

-

Add the detection reagents, which include a substrate for the complemented enzyme. The binding of β-arrestin to the AT1R brings the two enzyme fragments together, forming an active enzyme that converts the substrate, generating a chemiluminescent signal.

-

-

Data Acquisition and Analysis:

-

Read the luminescence on a plate reader.

-

Plot the luminescence signal against the log concentration of the agonist.

-

Determine the EC50 value from the resulting dose-response curve.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the measurement of the phosphorylation of ERK1/2, a downstream effector of both G-protein and β-arrestin signaling.

-

Cell Treatment and Lysis:

-

Plate cells expressing the AT1R and serum-starve them overnight.

-

Treat the cells with the test compound for various time points (e.g., 5, 10, 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and SDS-PAGE:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.

-

Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing a biased agonist at the AT1R.

Caption: Experimental workflow for biased agonism assessment.

Conclusion

This compound serves as a quintessential model for understanding the principles and therapeutic potential of biased agonism at the AT1R. Its ability to selectively engage β-arrestin signaling while blocking G-protein activation offers a novel pharmacological approach to cardiovascular diseases. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the intricate mechanisms of AT1R signaling and to advance the development of next-generation, pathway-selective therapeutics. While clinical trials with TRV-120027 in acute heart failure did not meet their primary endpoints, the compound remains an invaluable tool for dissecting the complex biology of the AT1R and the broader field of GPCR pharmacology.[4]

References

- 1. ahajournals.org [ahajournals.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Cardiorenal actions of TRV120027, a novel ß-arrestin-biased ligand at the angiotensin II type I receptor, in healthy and heart failure canines: a novel therapeutic strategy for acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biased ligand of the angiotensin II type 1 receptor in patients with acute heart failure: a randomized, double-blind, placebo-controlled, phase IIB, dose ranging trial (BLAST-AHF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BLAST-AHF: insights into biased AT1 ligands and heart failure. Beginning of the end or end of the beginning? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biased Agonist TRV027 Determinants in AT1R by Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | A Single Angiotensin II Hypertensive Stimulus Is Associated with Prolonged Neuronal and Immune System Activation in Wistar-Kyoto Rats [frontiersin.org]

- 10. Pressor action of intravenous angiotensin II reduces drinking response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. researchgate.net [researchgate.net]

- 13. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to the β-Arrestin Signaling Pathway of TRV-120027 TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Paradigm of Biased Agonism at the Angiotensin II Type 1 Receptor

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. For decades, the prevailing model of GPCR signaling centered on the activation of heterotrimeric G-proteins, leading to downstream second messenger cascades. However, it is now well-established that GPCRs can also signal through G-protein-independent pathways, primarily mediated by β-arrestins. This has led to the concept of "biased agonism" or "functional selectivity," where a ligand can preferentially activate one signaling pathway over another at the same receptor.

TRV-120027 TFA (also known as oliceridine) is a novel, synthetic peptide analog of angiotensin II that acts as a β-arrestin-biased agonist at the Angiotensin II Type 1 Receptor (AT1R).[1][2] Unlike the endogenous ligand angiotensin II, which activates both Gq-protein and β-arrestin pathways, TRV-120027 is designed to selectively engage and activate β-arrestin-mediated signaling while simultaneously blocking G-protein-dependent pathways.[3][4][5] This unique pharmacological profile has generated significant interest in its therapeutic potential for conditions such as acute decompensated heart failure, where it may offer benefits by enhancing cardiac contractility and promoting cardioprotective effects without the detrimental effects of G-protein activation, such as vasoconstriction.[3][4][6][7][8]

This technical guide provides a comprehensive overview of the β-arrestin signaling pathway of TRV-120027, including its molecular mechanism of action, quantitative pharmacological data, detailed experimental protocols for studying its effects, and visualizations of the key pathways and workflows.

The Core Signaling Pathway of TRV-120027

The canonical signaling of the AT1R involves the activation of the Gq protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC). This pathway is responsible for many of the classical physiological effects of angiotensin II, including vasoconstriction and cellular hypertrophy.

TRV-120027, as a β-arrestin-biased agonist, circumvents this Gq-mediated pathway. Its mechanism of action is centered on the recruitment of β-arrestin-1 to the AT1R. This interaction initiates a distinct signaling cascade that involves the formation of a macromolecular complex at the plasma membrane.

Molecular Mechanism of TRV-120027-Induced β-Arrestin Signaling

Upon binding of TRV-120027 to the AT1R, the receptor undergoes a conformational change that favors the recruitment of β-arrestin-1. This event precludes the coupling of the Gq protein. The AT1R-β-arrestin-1 complex then serves as a scaffold for the recruitment of other signaling molecules, including the Transient Receptor Potential Cation Channel Subfamily C Member 3 (TRPC3) and Phospholipase C-gamma (PLCγ).[3] This leads to the formation of a stable AT1R-β-arrestin-1-TRPC3-PLCγ signalosome at the plasma membrane.[3]

The formation of this complex is crucial for the downstream effects of TRV-120027. The close proximity of PLCγ to its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), within the plasma membrane facilitates its hydrolysis, leading to the generation of IP3 and DAG. This localized production of second messengers, particularly the activation of the TRPC3 channel, results in a sustained influx of calcium ions into the cell.[3] This β-arrestin-mediated calcium signal is distinct from the Gq-mediated calcium transient and is thought to be responsible for the unique physiological effects of TRV-120027, such as increased cardiomyocyte contractility.[4]

Quantitative Data

The following tables summarize the available quantitative data for TRV-120027 and related compounds, providing insights into their potency and bias at the AT1R.

Table 1: In Vitro Pharmacological Profile of TRV-120027 and Related Ligands at the AT1R

| Ligand | Assay | Species | Cell Line | Parameter | Value | Reference |

| TRV120023 | β-arrestin recruitment | Human | HEK293 | EC50 | 44 nM | [9] |

| TRV120023 | G-protein activation (IP accumulation) | Human | HEK293 | Activity | No activation | [9] |

| TRV120023 | G-protein activation (DAG accumulation) | Human | HEK293 | Activity | No activation | [9] |

| Losartan | β-arrestin recruitment | Human | HEK293 | Activity | No detectable efficacy | [9] |

| Losartan | G-protein activation (IP accumulation) | Human | HEK293 | Activity | No detectable efficacy | [9] |

| Losartan | G-protein activation (DAG accumulation) | Human | HEK293 | Activity | No detectable efficacy | [9] |

| TRV-120027 | Ca²⁺ release | Human | Podocytes | IC50 | 15 µM | [10] |

| Angiotensin II | Ca²⁺ release | Human | Podocytes | - | Lower amplitude than TRV-120027 | [10] |

Table 2: In Vivo Dosage and Effects of TRV-120027 in a Canine Model of Heart Failure

| Dose (intravenous) | Effect | Reference |

| 0.01 - 100 µg/kg per minute | Decreased mean arterial pressure, right atrial pressure, and pulmonary capillary wedge pressure. Increased cardiac output and renal blood flow. | [4] |

| 0.3 µg/kg per minute (with furosemide) | Decreased cardiac preload and afterload. | [6] |

| 1.5 µg/kg per minute (with furosemide) | Further reduction in cardiac preload and afterload. | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the β-arrestin-biased signaling of TRV-120027.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay is used to quantify the recruitment of β-arrestin to the AT1R upon ligand stimulation. The DiscoverX PathHunter® β-arrestin assay is a common method.

Materials:

-

PathHunter® AT1R β-arrestin cell line (DiscoverX)

-

Cell culture medium and supplements

-

384-well white, clear-bottom tissue culture plates

-

This compound and other test ligands

-

PathHunter® Detection Reagents (DiscoverX)

-

Luminometer

Procedure:

-

Cell Culture and Plating:

-

Culture the PathHunter® AT1R β-arrestin cells according to the manufacturer's instructions.

-

On the day of the assay, harvest the cells and resuspend them in the appropriate assay medium.

-

Dispense the cell suspension into a 384-well plate at the recommended cell density.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

-

-

Ligand Preparation and Addition:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Perform serial dilutions of the stock solution to obtain a range of concentrations for the dose-response curve.

-

Add the diluted ligand solutions to the appropriate wells of the cell plate. Include a vehicle control.

-

-

Incubation:

-

Incubate the plate for 90 minutes at 37°C.

-

-

Signal Detection:

-

Prepare the PathHunter® detection reagent according to the manufacturer's protocol.

-

Add the detection reagent to each well of the plate.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the chemiluminescent signal using a plate-reading luminometer.

-

Plot the luminescence values against the logarithm of the ligand concentration to generate a dose-response curve.

-

Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).

-

Co-Immunoprecipitation (Co-IP) for AT1R and β-Arrestin-1 Interaction

This technique is used to demonstrate the physical interaction between AT1R and β-arrestin-1 in response to TRV-120027 stimulation.

Materials:

-

HEK293 cells co-transfected with tagged AT1R (e.g., Flag-AT1R) and β-arrestin-1 (e.g., HA-β-arrestin-1)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Flag antibody (for immunoprecipitation)

-

Anti-HA antibody (for Western blotting)

-

Protein A/G agarose beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Culture and Treatment:

-

Culture the co-transfected HEK293 cells to confluency.

-

Treat the cells with TRV-120027 (e.g., 100 nM) or vehicle control for the desired time.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an anti-Flag antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for an additional 1-2 hours.

-

Pellet the beads by centrifugation and wash them several times with lysis buffer.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated β-arrestin-1.

-

Develop the blot using an appropriate secondary antibody and detection reagent.

-

Intracellular Calcium Measurement

This protocol is for measuring the increase in intracellular calcium concentration following TRV-120027 stimulation, which is indicative of TRPC3 channel activation.

Materials:

-

HEK293 cells co-transfected with AT1R, β-arrestin-1, and TRPC3

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

This compound

-

Fluorescence plate reader or microscope with calcium imaging capabilities

Procedure:

-

Cell Culture and Dye Loading:

-

Culture the transfected cells on glass-bottom dishes or in a 96-well black, clear-bottom plate.

-

Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Baseline Measurement:

-

Acquire a baseline fluorescence reading before adding the stimulus.

-

-

Stimulation and Data Acquisition:

-

Add TRV-120027 to the cells at the desired concentration.

-

Immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, record the fluorescence at two excitation wavelengths.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity or the ratio of fluorescence at the two wavelengths over time.

-

The increase in fluorescence or the fluorescence ratio corresponds to an increase in intracellular calcium concentration.

-

Conclusion

This compound represents a significant advancement in the field of GPCR pharmacology, exemplifying the therapeutic potential of biased agonism. Its ability to selectively activate the β-arrestin pathway at the AT1R, while blocking G-protein signaling, offers a novel approach to treating cardiovascular diseases. The formation of the AT1R-β-arrestin-1-TRPC3-PLCγ complex and the subsequent calcium influx are key to its unique mechanism of action. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate signaling pathways and physiological effects of TRV-120027 and other biased agonists. As our understanding of biased signaling continues to evolve, such detailed mechanistic and methodological guides will be crucial for the development of the next generation of safer and more effective therapeutics.

References

- 1. TRV027 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. TRV027 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cardiorenal actions of TRV120027, a novel ß-arrestin-biased ligand at the angiotensin II type I receptor, in healthy and heart failure canines: a novel therapeutic strategy for acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biased Agonism of the Angiotensin II Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. ahajournals.org [ahajournals.org]

- 8. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. β-Arrestin-biased AT1R stimulation promotes cell survival during acute cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β-arrestin pathway activation by selective ATR1 agonism promotes calcium influx in podocytes, leading to glomerular damage - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on TRV-120027 TFA: A Biased Modulator of the Angiotensin II Type 1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRV-120027, a trifluoroacetate salt of a synthetic peptide analogue of angiotensin II, represents a novel class of G-protein coupled receptor (GPCR) modulators known as "biased ligands." Specifically targeting the Angiotensin II Type 1 Receptor (AT1R), TRV-120027 exhibits a unique pharmacological profile by selectively activating the β-arrestin signaling pathway while simultaneously antagonizing the canonical G-protein-mediated pathway. This technical guide provides a comprehensive overview of the preclinical and clinical data on TRV-120027, with a focus on its mechanism of action, experimental validation, and quantitative outcomes. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are presented to facilitate a deeper understanding for researchers and drug development professionals in the field of cardiovascular pharmacology and GPCR-targeted therapeutics.

Introduction: The Concept of Biased Agonism at the AT1R

The Angiotensin II Type 1 Receptor (AT1R) is a critical regulator of cardiovascular homeostasis, primarily mediating the vasoconstrictive and salt-retaining effects of angiotensin II through Gq/11 protein coupling.[1] However, AT1R activation also initiates a parallel signaling cascade through the recruitment of β-arrestins, which can mediate distinct, and in some cases, beneficial cellular responses, such as enhanced cardiomyocyte contractility and anti-apoptotic effects.[1][2]

Conventional AT1R blockers (ARBs) antagonize both G-protein and β-arrestin signaling pathways. In contrast, TRV-120027 was designed as a β-arrestin biased agonist, a compound that selectively engages β-arrestin-mediated signaling while blocking G-protein activation.[2] This biased mechanism of action held the promise of uncoupling the detrimental effects of AT1R stimulation (e.g., vasoconstriction) from its potentially beneficial effects (e.g., improved cardiac performance), offering a novel therapeutic strategy for conditions like acute heart failure (AHF).[2]

Mechanism of Action: Biased Signaling through β-Arrestin

TRV-120027 acts as a competitive antagonist at the AT1R, preventing G-protein-mediated signaling typically induced by angiotensin II.[1] Concurrently, it promotes the recruitment of β-arrestin-1 to the receptor. This interaction is believed to initiate a downstream signaling cascade that involves the transient receptor potential canonical 3 (TRPC3) channel and phospholipase C gamma (PLCγ).[3] The formation of a macromolecular complex composed of AT1R, β-arrestin-1, TRPC3, and PLCγ at the plasma membrane is thought to be a key step in mediating the cellular effects of TRV-120027.[3]

Data Presentation: Preclinical and Clinical Findings

The pharmacological effects of TRV-120027 have been evaluated in various preclinical models and in human clinical trials. The quantitative data from these studies are summarized below.

Preclinical Hemodynamic and Renal Effects in a Canine Model of Heart Failure

In a study utilizing a canine model of tachypacing-induced heart failure, TRV-120027 demonstrated beneficial effects on both cardiac and renal function.[2][4]

| Parameter | Baseline | TRV-120027 (0.3 µg/kg/min) | TRV-120027 (1.5 µg/kg/min) |

| Mean Arterial Pressure (mmHg) | 98 ± 4 | 91 ± 4 | 84 ± 4 |

| Systemic Vascular Resistance (mmHg/L/min) | 35 ± 3 | 29 ± 3 | 25 ± 2 |

| Cardiac Output (L/min) | 2.9 ± 0.3 | 3.2 ± 0.3 | 3.4 ± 0.3 |

| Pulmonary Capillary Wedge Pressure (mmHg) | 24 ± 2 | 20 ± 2 | 18 ± 2 |

| Renal Blood Flow (mL/min) | 135 ± 15 | 150 ± 17 | 165 ± 18 |

| Glomerular Filtration Rate (mL/min) | 35 ± 4 | 36 ± 4 | 35 ± 4 |

| Data are presented as mean ± SEM. *p<0.05 compared to baseline. Data adapted from Boerrigter et al., 2012.[2] |

Phase IIb Clinical Trial (BLAST-AHF) in Acute Heart Failure

The "Biased Ligand of the Angiotensin Receptor Study in Acute Heart Failure" (BLAST-AHF) was a randomized, double-blind, placebo-controlled Phase IIb trial designed to evaluate the efficacy and safety of TRV-120027 (referred to as TRV027 in the trial) in patients with AHF.[5][6][7] The study did not meet its primary composite endpoint.[6]

| Endpoint | Placebo (n=183) | TRV027 1.0 mg/h (n=128) | TRV027 5.0 mg/h (n=182) | TRV027 25.0 mg/h (n=125) |

| Primary Composite Endpoint (Average Z-score) | - | No significant difference | No significant difference | No significant difference |

| 30-day All-Cause Mortality (%) | 4.9 | 7.0 | 4.9 | 8.0 |

| 30-day HF Rehospitalization (%) | 12.0 | 14.8 | 13.7 | 12.8 |

| Worsening HF through Day 5 (%) | 13.1 | 14.1 | 14.8 | 18.4 |

| Change in Dyspnea VAS AUC through Day 5 | -1039 | -999 | -1030 | -933 |

| Length of Initial Hospital Stay (days) | 5.8 | 6.1 | 6.0 | 6.1 |

| Data adapted from Pang et al., 2017.[5] |

Experimental Protocols

Canine Model of Tachypacing-Induced Heart Failure

This protocol describes the induction of heart failure in a canine model through rapid ventricular pacing, a well-established method that recapitulates many features of human dilated cardiomyopathy.[8][9][10]

Objective: To create a large animal model of chronic heart failure for the evaluation of cardiovascular therapeutics.

Materials:

-

Adult mongrel dogs

-

Implantable pacemaker

-

Pacing leads

-

Surgical instruments for thoracotomy

-

Anesthesia (e.g., isoflurane)

-

Hemodynamic monitoring equipment (e.g., pressure transducers, thermodilution catheter)

Procedure:

-

Surgical Implantation of Pacemaker:

-

Anesthetize the dog and maintain on a ventilator.

-

Perform a left lateral thoracotomy to expose the heart.

-

Suture a pacing lead to the epicardial surface of the left ventricular free wall.

-

Tunnel the lead subcutaneously to a pocket created in the neck or back, where the pacemaker is implanted.

-

Close the thoracotomy and allow the animal to recover for at least one week.

-

-

Induction of Heart Failure:

-

Activate the pacemaker to a rate of 220-250 beats per minute.

-

Maintain continuous pacing for 3-6 weeks.

-

Monitor the animal for clinical signs of heart failure, such as dyspnea, ascites, and lethargy.

-

Confirm the development of heart failure through echocardiography (e.g., reduced ejection fraction) and hemodynamic measurements (e.g., elevated left ventricular end-diastolic pressure).[11]

-

-

Hemodynamic Assessment:

-

Anesthetize the heart failure model animal.

-

Insert catheters into the femoral artery and vein for blood pressure monitoring and drug administration.

-

Place a thermodilution catheter via the jugular vein into the pulmonary artery to measure cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure.

-

Record baseline hemodynamic parameters.

-

Administer TRV-120027 or vehicle via intravenous infusion and record hemodynamic changes at specified time points.

-

In Vitro Cardiomyocyte Contractility Assay

This protocol outlines a method for isolating and measuring the contractility of adult cardiomyocytes to assess the direct effects of compounds like TRV-120027 on myocardial function.[12][13][14]

Objective: To quantify the inotropic effects of TRV-120027 on isolated cardiomyocytes.

Materials:

-

Adult rat or mouse hearts

-

Langendorff perfusion system

-

Collagenase solution

-

Calcium-tolerant buffer

-

IonOptix Myocyte Calcium and Contractility System or similar video-based edge-detection system

-

Fura-2 AM (for calcium imaging, optional)

Procedure:

-

Cardiomyocyte Isolation:

-

Excise the heart from an anesthetized rodent and mount it on a Langendorff apparatus.

-

Perfuse the heart with a calcium-free buffer to wash out the blood.

-

Switch to a perfusion buffer containing collagenase to digest the extracellular matrix.

-

Once the heart is digested, remove it from the cannula, and gently tease apart the ventricular tissue in a calcium-tolerant buffer.

-

Filter the cell suspension to remove undigested tissue.

-

Allow the rod-shaped cardiomyocytes to settle by gravity.

-

-

Contractility Measurement:

-

Plate the isolated cardiomyocytes on laminin-coated coverslips.

-

Place the coverslip in a perfusion chamber on the stage of an inverted microscope equipped with the IonOptix system.

-

Perfuse the cells with a physiological buffer at 37°C.

-

Electrically field-stimulate the cardiomyocytes at a physiological frequency (e.g., 1 Hz).

-

Record baseline contractility parameters, such as sarcomere length shortening, velocity of shortening, and relaxation.

-

Introduce TRV-120027 into the perfusion buffer at various concentrations.

-

Record the changes in contractility parameters in response to the compound.

-

GPCR-β-Arrestin Interaction Assays

Several methods can be employed to quantify the interaction between AT1R and β-arrestin upon stimulation with TRV-120027.

4.3.1 Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate a physical interaction between AT1R and β-arrestin in a cellular context.[15][16][17][18]

Procedure:

-

Culture cells (e.g., HEK293) expressing tagged versions of AT1R and β-arrestin.

-

Stimulate the cells with TRV-120027 or a control ligand.

-

Lyse the cells in a mild detergent buffer to preserve protein-protein interactions.

-

Incubate the cell lysate with an antibody specific for the tagged AT1R.

-

Use protein A/G beads to pull down the antibody-AT1R complex.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the proteins from the beads and analyze by Western blotting using an antibody against the tagged β-arrestin. The presence of a band for β-arrestin indicates an interaction with AT1R.

4.3.2 Bioluminescence Resonance Energy Transfer (BRET)

BRET is a proximity-based assay that can be used to monitor the interaction of AT1R and β-arrestin in real-time in living cells.[19][20][21]

Procedure:

-

Co-transfect cells with two constructs: AT1R fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP).

-

Plate the cells in a microplate.

-

Add the luciferase substrate (e.g., coelenterazine h).

-

Measure the baseline BRET signal.

-

Add TRV-120027 and monitor the change in the BRET ratio over time. An increase in the BRET ratio indicates that the donor and acceptor are in close proximity, signifying an interaction between AT1R and β-arrestin.

Conclusion

TRV-120027 is a pioneering example of a biased ligand designed to selectively modulate GPCR signaling for therapeutic benefit. Preclinical studies demonstrated its potential to uncouple detrimental G-protein-mediated effects from potentially beneficial β-arrestin-mediated pathways at the AT1R, leading to improved cardiovascular and renal parameters in animal models of heart failure. However, these promising preclinical findings did not translate into clinical efficacy in the BLAST-AHF trial for acute heart failure.

Despite the clinical outcome, the study of TRV-120027 has significantly advanced our understanding of biased agonism and the complex signaling capabilities of GPCRs. The experimental approaches detailed in this guide provide a framework for the continued investigation of biased ligands and their potential as novel therapeutics for a range of diseases. Further research into the nuances of AT1R signaling and the downstream effectors of the β-arrestin pathway may yet uncover new opportunities for targeted drug development.

References

- 1. ionoptix.com [ionoptix.com]

- 2. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-arrestin pathway activation by selective ATR1 agonism promotes calcium influx in podocytes, leading to glomerular damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Biased ligand of the angiotensin II type 1 receptor in patients with acute heart failure: a randomized, double-blind, placebo-controlled, phase IIB, dose ranging trial (BLAST-AHF) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trevena Reports TRV027 Did Not Achieve Primary or Secondary Endpoints in BLAST-AHF Phase 2b Trial in Acute Heart Failure :: Trevena, Inc. (TRVN) [trevena.com]

- 7. Trevena completes interim analysis and announces plans for ongoing Phase 2b BLAST-AHF trial of TRV027 in acute heart failure :: Trevena, Inc. (TRVN) [trevena.com]

- 8. Canine Model of Pacing-Induced Heart Failure | Springer Nature Experiments [experiments.springernature.com]

- 9. Canine Model of Pacing-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tachycardia-induced failure alters contractile properties of canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. img.hub.heart.org [img.hub.heart.org]

- 14. ionoptix.com [ionoptix.com]

- 15. Co-IP assays for measuring GPCR-arrestin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. med.emory.edu [med.emory.edu]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

- 20. BRET-based assay to monitor EGFR transactivation by the AT1R reveals Gq/11 protein-independent activation and AT1R-EGFR complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mapping of the Localization of Type 1 Angiotensin Receptor in Membrane Microdomains Using Bioluminescence Resonance Energy Transfer-based Sensors - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Effects of TRV-120027 TFA Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRV-120027 TFA (also known as TRV027) is a novel, potent, and selective β-arrestin-biased ligand for the Angiotensin II Type 1 Receptor (AT1R).[1][2] As a biased agonist, this compound uniquely decouples the canonical G-protein signaling pathway from β-arrestin-mediated signal transduction. This document provides an in-depth technical overview of the downstream consequences of this compound activation, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced pharmacology of biased agonism at G-protein coupled receptors (GPCRs).

Core Mechanism of Action: Biased Agonism at the AT1R

The Angiotensin II Type 1 Receptor is a critical regulator of cardiovascular homeostasis.[3] Traditional AT1R blockers (ARBs) antagonize both G-protein and β-arrestin signaling pathways. In contrast, this compound acts as a competitive antagonist of Angiotensin II-stimulated G-protein signaling while simultaneously engaging and activating β-arrestin-mediated pathways.[1][4] This biased agonism results in a unique pharmacological profile, characterized by the inhibition of detrimental G-protein-mediated effects, such as vasoconstriction, and the promotion of potentially beneficial β-arrestin-dependent signaling.[1][5]

Quantitative Pharmacology of this compound

The biased agonism of this compound has been quantified through various in vitro assays. The following tables summarize the key potency and efficacy data for G-protein versus β-arrestin signaling pathways.

Table 1: In Vitro Potency of this compound at the Human AT1R

| Parameter | Pathway | Assay | Cell Line | Value |

| EC50 | β-arrestin Recruitment | β-Galactosidase Complementation | HEK293 | 5.3 nM |

| IC50 | G-protein Activation (IP1 Accumulation) | HTRF | HEK293 | 34.6 nM |

Data extracted from dose-response curves presented in Violin et al., J Pharmacol Exp Ther, 2010.[4]

Downstream Signaling Pathways

Activation of the AT1R by this compound initiates a cascade of downstream signaling events mediated by β-arrestin. This is distinct from the canonical Gαq-protein pathway activated by Angiotensin II.

G-Protein Signaling Blockade

This compound competitively antagonizes the Angiotensin II-induced activation of Gαq. This blockade prevents the subsequent activation of phospholipase C (PLC), which in turn inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The net effect is the inhibition of downstream events such as calcium mobilization and protein kinase C (PKC) activation, which are responsible for vasoconstriction.[1]

β-Arrestin Pathway Activation

Upon binding of this compound, the AT1R recruits β-arrestin. This interaction serves as a scaffold for the activation of several downstream kinases, including ERK1/2, Src, and endothelial nitric oxide synthase (eNOS).[6] More recent studies have also elucidated a pathway involving the formation of a macromolecular complex consisting of AT1R, β-arrestin-1, TRPC3, and PLCγ, leading to acute catecholamine secretion.[6]

Physiological Consequences

The unique signaling profile of this compound translates to distinct physiological effects observed in preclinical models.

Table 2: Key Physiological Effects of this compound in Preclinical Models

| Physiological Effect | Model | Outcome | Reference |

| Blood Pressure | Rats | Reduced mean arterial pressure | [1] |

| Cardiac Performance | Rats | Increased cardiac performance and preserved stroke volume | [1] |

| Cardiomyocyte Contractility | In vitro | Increased | [1][3] |

| Renal Function | Canines with heart failure | Preserved glomerular filtration rate and urinary sodium excretion | [3][7] |

| Cardiac Unloading | Canines with heart failure | Decreased cardiac preload and afterload | [7] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the pharmacology of this compound, based on the descriptions in Violin et al., 2010.[1]

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the AT1R upon ligand binding.

-

Principle: Enzyme fragment complementation. HEK293 cells are engineered to express the human AT1R fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment. Ligand-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into proximity, reconstituting enzyme activity, which is measured by a chemiluminescent substrate.

-

Cell Line: HEK293 cells stably expressing the human AT1R.

-

Methodology:

-

Cells are plated in 96-well plates.

-

Cells are incubated with varying concentrations of this compound or control compounds.

-

Following incubation, the chemiluminescent substrate for β-galactosidase is added.

-

Luminescence is measured using a plate reader.

-

Data are normalized and plotted to determine EC50 values.

-

G-Protein Activation Assay (IP1 Accumulation)

This assay measures the inhibition of G-protein signaling by this compound.

-

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay for inositol monophosphate (IP1). Gαq activation leads to IP3 production, which is rapidly metabolized to IP1. In the presence of LiCl, IP1 accumulates. The assay measures the competition between cellular IP1 and a labeled IP1 analog for binding to a specific antibody.

-

Cell Line: HEK293 cells stably expressing the human AT1R.

-

Methodology:

-

Cells are plated in 96-well plates.

-

Cells are pre-incubated with varying concentrations of this compound.

-

Angiotensin II is added to stimulate G-protein activation.

-

LiCl is included in the assay buffer to inhibit IP1 degradation.

-

After incubation, cells are lysed and the HTRF reagents (IP1-d2 and anti-IP1 cryptate) are added.

-

The HTRF signal is read on a compatible plate reader.

-

Data are used to determine the IC50 of this compound for the inhibition of Angiotensin II-stimulated IP1 production.

-

Conclusion

This compound represents a paradigm of biased agonism, demonstrating that selective modulation of GPCR signaling can lead to a distinct and potentially more desirable pharmacological profile compared to traditional antagonists. By blocking the G-protein pathway and selectively activating β-arrestin-mediated signaling at the AT1R, this compound offers a novel therapeutic strategy. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to further understand and exploit the therapeutic potential of biased ligands.

References

- 1. Selectively engaging β-arrestins at the angiotensin II type 1 receptor reduces blood pressure and increases cardiac performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β-arrestin pathway activation by selective ATR1 agonism promotes calcium influx in podocytes, leading to glomerular damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. β-Arrestin–Mediated Angiotensin II Type 1 Receptor Activation Promotes Pulmonary Vascular Remodeling in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Biased Agonism of the Angiotensin II Type I Receptor [jstage.jst.go.jp]

The Role of TRV-120027 TFA in Cardiomyocyte Contractility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRV-120027 TFA, a trifluoroacetate salt of the synthetic peptide TRV-120027 (also known as TRV027), is a novel β-arrestin-biased agonist of the angiotensin II type 1 receptor (AT1R). This technical guide provides an in-depth overview of the core mechanisms by which this compound modulates cardiomyocyte contractility. By selectively engaging β-arrestin signaling pathways while simultaneously blocking G-protein-mediated signaling, this compound presents a unique pharmacological profile with potential therapeutic applications in acute heart failure. This document details the underlying signaling cascades, summarizes key quantitative data from preclinical studies, and provides an overview of relevant experimental protocols.

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, with the angiotensin II type 1 receptor (AT1R) playing a central role.[1][2] Traditional AT1R blockers (ARBs) antagonize both G-protein-dependent and β-arrestin-dependent signaling pathways.[3] However, emerging research has highlighted the distinct and potentially beneficial roles of β-arrestin-mediated signaling in the heart.[2][4] this compound has been developed as a "biased ligand" that selectively activates these β-arrestin pathways at the AT1R.[5][6] This biased agonism allows this compound to inhibit the detrimental vasoconstrictive effects of angiotensin II, which are mediated by G-proteins, while simultaneously promoting potentially beneficial effects on cardiomyocyte contractility and survival through β-arrestin signaling.[3][5][6]

Mechanism of Action: Biased Agonism at the AT1R

This compound functions as a potent β-arrestin-biased agonist at the AT1R.[5] Unlike the endogenous ligand angiotensin II, which activates both Gαq-protein and β-arrestin pathways, this compound preferentially stabilizes a receptor conformation that favors the recruitment and activation of β-arrestins, particularly β-arrestin-1 and β-arrestin-2, while antagonizing Gαq-protein coupling.[4][5][6]

This selective engagement of β-arrestin leads to the activation of downstream signaling cascades, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and Akt pathways, which are implicated in cell survival and contractility.[4] The G-protein antagonism component contributes to vasodilation and a reduction in cardiac afterload.[1][3]

Signaling Pathways

The binding of this compound to the AT1R initiates a cascade of intracellular events that ultimately modulate cardiomyocyte function.

Quantitative Data on Cardiomyocyte Contractility and Hemodynamics

Preclinical studies have provided quantitative evidence for the effects of this compound on both isolated cardiomyocytes and in vivo hemodynamic parameters.

In Vitro Effects on Cardiomyocyte Contractility

Studies on isolated adult mouse cardiomyocytes have demonstrated that TRV-120027 and its analogs (like TRV120023) acutely increase fractional shortening.[1] More detailed dose-response data is needed to fully characterize this effect.

Table 1: In Vitro Effects of TRV-120027 Analogs on Cardiomyocyte Contractility

| Parameter | Species | Model | Treatment | Effect | Reference |

|---|---|---|---|---|---|

| Fractional Shortening | Mouse | Isolated Adult Cardiomyocytes | TRV120023/TRV120027 | Acutely Increased | [1] |

| Myofilament Ca2+ Response | Mouse | Dilated Cardiomyopathy Model | TRV120023 | Increased |[2] |

In Vivo Hemodynamic Effects

In vivo studies in canine models of heart failure have shown that intravenous administration of this compound leads to beneficial hemodynamic changes.

Table 2: Hemodynamic Effects of Intravenous TRV-120027 in a Canine Model of Heart Failure

| Parameter | Dose (µg/kg/min) | Change from Baseline | Reference |

|---|---|---|---|

| Mean Arterial Pressure | 0.3 | ↓ | [4][5] |

| 1.5 | ↓↓ | [4][5] | |

| Systemic Vascular Resistance | 0.3 | ↓ | [4][5] |

| 1.5 | ↓↓ | [4][5] | |

| Pulmonary Vascular Resistance | 0.3 | ↓ | [4][5] |

| 1.5 | ↓↓ | [4][5] | |

| Cardiac Output | 0.3 | ↑ | [4][5] |

| 1.5 | ↑↑ | [4][5] | |

| Pulmonary Capillary Wedge Pressure | 0.3 | ↓ | [4][5] |

| 1.5 | ↓↓ | [4][5] |

Arrow direction and number indicate the direction and relative magnitude of the change.

Studies in normal rats have also demonstrated a dose-dependent increase in cardiac contractility and a reduction in blood pressure.[7]

Table 3: Effects of TRV-120027 on Hemodynamics in Normal Rats

| Parameter | Treatment | Effect | Reference |

|---|---|---|---|

| Blood Pressure | TRV-120027 | Dose-dependent decrease | [7] |

| Maximum Rate of Myocardial Contractility (Vmax) | TRV-120027 | Increased |[7] |

Effects on Myofilament Proteins

The positive inotropic effect of this compound is, at least in part, attributed to the phosphorylation of key myofilament proteins, which increases their sensitivity to calcium.

Table 4: Effects of TRV-120027 Analogs on Myofilament Protein Phosphorylation

| Protein | Species | Model | Treatment | Effect on Phosphorylation | Reference |

|---|---|---|---|---|---|

| Myosin Light Chain 2 (MLC2) | Mouse | Dilated Cardiomyopathy Model | TRV120023 | Increased | [2] |

| Troponin I (TnI) | Rat | Isolated Cardiomyocytes | Propofol (PKC activator) | Dose-dependent increase | [4] |

(Note: Data for direct effect of TRV-120027 on TnI phosphorylation is inferred from its activation of PKC-related pathways).

Experimental Protocols

The following section outlines the key experimental methodologies used to investigate the effects of this compound.

Isolation of Adult Cardiomyocytes

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propofol increases phosphorylation of troponin I and myosin light chain 2 via protein kinase C activation in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

TRV-120027 TFA and Catecholamine Secretion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRV-120027 TFA, a trifluoroacetate salt of TRV-120027 (also known as TRV027), is a novel β-arrestin-biased agonist of the angiotensin II type 1 receptor (AT1R).[1][2][3] Unlike conventional AT1R blockers that inhibit both G-protein and β-arrestin signaling, this compound selectively engages β-arrestin pathways while antagonizing G-protein-mediated signaling.[1][2][3] This unique mechanism of action has positioned it as a potential therapeutic agent for conditions such as acute decompensated heart failure.[1][2][3] A significant and acute physiological effect of this compound is the stimulation of catecholamine secretion.[1][2][4][5][6][7][8] This guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental protocols related to the action of this compound on catecholamine release.

Core Mechanism: A β-Arrestin-1 Mediated Signaling Cascade

This compound induces acute catecholamine secretion through a G-protein-independent signaling pathway initiated at the plasma membrane. The core of this mechanism is the formation of a macromolecular signaling complex scaffolded by β-arrestin-1.[1][5] Upon binding of this compound to the AT1R, β-arrestin-1 is recruited and facilitates the assembly of a complex comprising the AT1R, β-arrestin-1, the transient receptor potential cation channel subfamily C member 3 (TRPC3), and phosphoinositide-specific phospholipase C-gamma (PLCγ).[1][4][5] This complex formation leads to the activation of TRPC3, resulting in an influx of extracellular calcium ions (Ca2+), which is the direct trigger for the exocytosis of catecholamine-containing vesicles from chromaffin cells of the adrenal medulla.[5]

Signaling Pathway Diagram

Caption: this compound signaling pathway for catecholamine secretion.

Quantitative Data on Catecholamine Secretion

Studies in neonatal mice have provided quantitative insights into the effects of TRV-120027 (TRV027) on plasma catecholamine levels.

| Time Point | Treatment | Plasma Adrenaline (pg/mL) | Plasma Noradrenaline (pg/mL) |

| 2 hours | Saline | ~150 | ~300 |

| TRV027 (3 mg/kg) | ~250 | ~400 | |

| 8 hours | Saline | ~100 | ~250 |

| TRV027 (3 mg/kg) | ~400 | ~500 | |

| Statistically significant increase compared to the saline control group. |

Data adapted from studies on neonatal mice. Absolute values are approximate and serve for comparative purposes.

Experimental Protocols

Measurement of Plasma Catecholamines

This protocol outlines the general steps for quantifying plasma adrenaline and noradrenaline levels following this compound administration.

Experimental Workflow Diagram

Caption: Workflow for measuring plasma catecholamines.

Methodology:

-

Animal Model: Neonatal mice are typically used.

-

Drug Administration: Administer this compound (e.g., 3 mg/kg) or a vehicle control (saline) via subcutaneous injection.

-

Sample Collection: At designated time points (e.g., 2 and 8 hours post-injection), collect blood samples.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Quantification: Analyze the plasma samples using a sensitive method such as High-Performance Liquid Chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of adrenaline and noradrenaline.

Co-Immunoprecipitation to Demonstrate Protein Complex Formation

This protocol is used to verify the physical interaction between AT1R, β-arrestin-1, and TRPC3 in response to this compound stimulation.

Methodology:

-

Cell Culture and Transfection: Utilize a suitable cell line, such as HEK293 cells, and co-transfect with plasmids encoding tagged versions of the proteins of interest (e.g., Flag-AT1R, HA-β-arrestin-1, and GFP-TRPC3).

-

Cell Stimulation: Treat the transfected cells with this compound (e.g., 100 nM) for a short duration (e.g., 1-5 minutes) to induce complex formation.

-

Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions (e.g., a buffer containing non-ionic detergents like Triton X-100 or NP-40, and protease/phosphatase inhibitors).

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific to one of the tagged proteins (e.g., anti-HA agarose beads to pull down HA-β-arrestin-1).

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the protein complexes from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies specific for the other proteins in the expected complex (e.g., anti-Flag and anti-GFP antibodies) to confirm their co-precipitation.

Measurement of Intracellular Calcium Influx

This protocol is designed to measure the increase in intracellular calcium concentration ([Ca²⁺]i) that triggers catecholamine secretion.

Methodology:

-

Cell Preparation: Use primary adrenal chromaffin cells or a suitable cell line (e.g., HEK293 cells co-transfected with AT1R, β-arrestin-1, and TRPC3).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester). The AM ester allows the dye to cross the cell membrane.

-

De-esterification: Incubate the cells to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cells.

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope or a plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm for Fura-2).

-

Cell Stimulation: Add this compound to the cells and continuously record the fluorescence changes.

-

Data Analysis: An increase in the ratio of fluorescence intensity at 340 nm to 380 nm indicates an increase in intracellular calcium concentration. This can be quantified to determine the magnitude and kinetics of the calcium influx. To confirm the role of TRPC3, experiments can be repeated in the presence of a TRPC3 inhibitor, which is expected to block the this compound-induced calcium increase.[3]

Conclusion

This compound stimulates catecholamine secretion through a novel, β-arrestin-1-dependent signaling pathway that is distinct from canonical G-protein-mediated mechanisms. This involves the formation of a macromolecular complex at the plasma membrane, leading to TRPC3 activation and subsequent calcium influx. The provided quantitative data and detailed experimental protocols offer a foundational guide for researchers and drug development professionals investigating the pharmacology of this compound and other biased agonists. Understanding these core mechanisms is crucial for the continued development and therapeutic application of this class of compounds.

References

- 1. hellobio.com [hellobio.com]

- 2. Amperometric study of the kinetics of exocytosis in mouse adrenal slice chromaffin cells: physiological and methodological insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ionbiosciences.com [ionbiosciences.com]

- 5. pnas.org [pnas.org]

- 6. Carbon-Fiber Nanoelectrodes for Real-Time Discrimination of Vesicle Cargo in the Native Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. moodle2.units.it [moodle2.units.it]

- 8. abpbio.com [abpbio.com]

Preclinical Profile of TRV-120027 TFA in Heart Failure: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction